2-Methyl-1,3-benzothiazole-5,6-dicarboxylic acid
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Overview
Description
2-Methyl-1,3-benzothiazole-5,6-dicarboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Methyl-1,3-benzothiazole-5,6-dicarboxylic acid, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from ethyl acetoacetate, aldehydes, and urea.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzothiazole-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-1,3-benzothiazole-5,6-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzothiazole-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- Benzothiazole-2-acetonitrile
- 2-Methylbenzo[d]thiazole-5-carboxylic acid
- 1H-Benzimidazole-5,6-dicarboxylic acid
Uniqueness
2-Methyl-1,3-benzothiazole-5,6-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H7NO4S |
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Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-5,6-dicarboxylic acid |
InChI |
InChI=1S/C10H7NO4S/c1-4-11-7-2-5(9(12)13)6(10(14)15)3-8(7)16-4/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
AKWZJSDZVFSBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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